Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a phenyl group at position 6 and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₃N₃O₃, and it is structurally characterized by a partially hydrogenated pyrazine ring fused to a pyrazole moiety. Derivatives of pyrazolo[1,5-a]pyrazines are frequently explored for their pharmacokinetic properties and bioactivity, particularly in oncology and virology .
Properties
IUPAC Name |
ethyl 4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)11-8-13-14(19)16-12(9-18(13)17-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIAQQRWABNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction is often carried out under catalyst-free conditions in boiling dimethylformamide (DMF), yielding the desired product in good yields . Another method involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with palladium (Pd(dppf)Cl2) under pressure in methanol solution, which yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenyl group and the ethyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted pyrazolopyrazines, and other functionalized compounds that retain the core structure of the original molecule.
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against various enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrazine Family
Table 1: Structural and Functional Comparison of Key Analogues
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, though structurally distinct due to a pyrimidine ring, are often compared for shared bioactivity. For example:
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (): Exhibits antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile substituents at position 5 significantly enhance potency, achieving IC₅₀ values <10 µM .
- Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (): A respiratory syncytial virus (RSV) polymerase inhibitor with 65% yield in synthesis. The furanoyl group at position 5 improves viral target engagement .
Hydrolysis and Stability Profiles
- The ethyl ester in the target compound is susceptible to alkaline hydrolysis, forming a carboxylic acid derivative (). This property is critical for prodrug design, as ester hydrolysis can modulate bioavailability .
- In contrast, methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate () shows similar hydrolysis behavior but lower metabolic stability due to the smaller methyl group .
Q & A
Q. What are the key synthetic routes for Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate?
The synthesis typically involves multi-step strategies focusing on cyclocondensation and functionalization. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing precursors to form the pyrazolo[1,5-a]pyrazine core. For example, nitration of pyrazolo[1,5-a]pyrazine derivatives using HNO₃ in H₂SO₄ at 0°C to introduce nitro groups .
- Esterification : Introducing the ethyl carboxylate group via alkylation or transesterification. Ethyl esters are often formed using ethanol as both solvent and reagent under reflux conditions .
- Purification : Techniques like column chromatography (e.g., hexane/EtOAc gradients) or recrystallization from ethanol/dioxane are critical for isolating high-purity products .
Q. How is regioselectivity controlled during the synthesis of pyrazolo[1,5-a]pyrazine derivatives?
Regioselectivity is influenced by:
- Catalysts : Acidic conditions (e.g., H₂SO₄) favor nitration at specific positions, as seen in the synthesis of methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
- Reagent choice : Electrophilic reagents target electron-rich regions of the heterocyclic ring. For example, diazonium coupling reactions prioritize para-substitution on aromatic rings .
- Temperature : Lower temperatures (0–5°C) reduce side reactions, enhancing selectivity for desired products .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For instance, ¹H NMR peaks between δ 1.2–1.4 ppm indicate ethyl ester protons .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 223.23 for C₁₀H₁₃N₃O₃) and fragmentation patterns .
- Infrared (IR) spectroscopy : Carboxylate C=O stretches appear near 1700 cm⁻¹, while N-H stretches (if present) occur around 3300 cm⁻¹ .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction rates and selectivity .
- Temperature gradients : Multi-step reactions often require precise thermal control (e.g., 0°C for nitration, followed by room-temperature stirring) .
- Workup protocols : Neutralization with ice-water after nitration prevents over-acidification and byproduct formation .
Q. What methodologies are used to evaluate the compound’s bioactivity against enzymatic targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to enzymes like viral proteases .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
- Molecular docking : Computational models predict binding modes to active sites (e.g., using AutoDock Vina) .
- Enzyme inhibition assays : Fluorogenic substrates or colorimetric readouts (e.g., pNA release) determine IC₅₀ values .
Q. How do structural modifications at position 6 (phenyl group) or the ester moiety affect pharmacokinetics?
- Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. Hydrophobic substituents improve membrane permeability .
- Ester vs. carboxylic acid : Ethyl esters increase bioavailability by masking polar groups, whereas hydrolysis to carboxylic acids enhances target binding but reduces oral absorption .
- Methyl vs. ethyl esters : Longer alkyl chains (ethyl) improve lipophilicity, affecting blood-brain barrier penetration .
Q. How can contradictory data in literature regarding reaction yields or bioactivity be resolved?
- Variable analysis : Identify differences in solvent purity, catalyst batches, or temperature control. For example, yields for nitration vary based on HNO₃ concentration and stirring time .
- Reproducibility protocols : Standardize reaction scales (e.g., mmol vs. gram-scale) and purification methods .
- Meta-analysis : Cross-reference multiple studies to identify consensus conditions. For instance, cyclocondensation in ethanol consistently achieves >60% yield .
Q. What strategies assess the compound’s stability under physiological conditions?
- Hydrolysis studies : Incubate the compound in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) and monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
